N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-5-methyl-1H-pyrazol-4-amine under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C16H25N5 |
---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-4-20-13(3)16(10-18-20)17-9-14-11-21(19-12(14)2)15-7-5-6-8-15/h10-11,15,17H,4-9H2,1-3H3 |
InChI Key |
SEMLYDCJXNZPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2C)C3CCCC3)C |
Origin of Product |
United States |
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